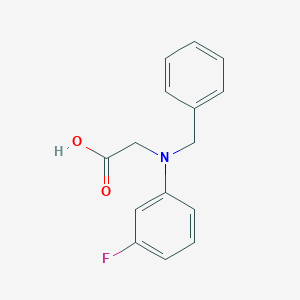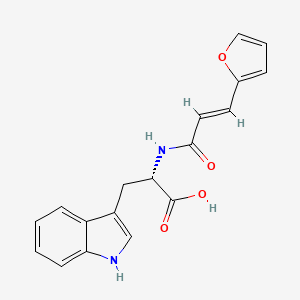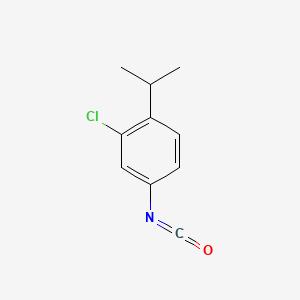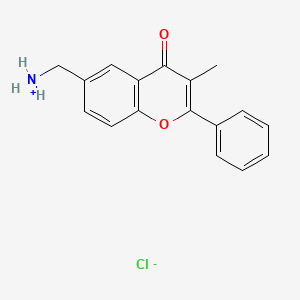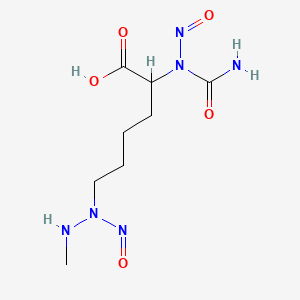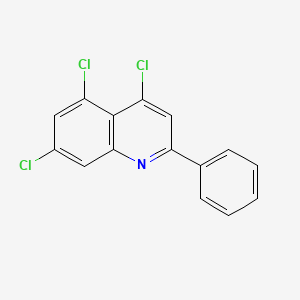![molecular formula C20H33ClFNO3 B13747589 dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride CAS No. 3829-91-2](/img/structure/B13747589.png)
dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride is a chemical compound with the CAS number 3829-91-2 . It is used primarily in experimental and research settings . The compound’s structure includes a dibutylammonium group attached to a propyl chain, which is further linked to an ethoxy-fluorobenzoyl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride typically involves the reaction of dibutylamine with 3-(2-ethoxy-5-fluorobenzoyl)oxypropyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The ethoxy-fluorobenzoyl group can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, and the reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzoyl moiety .
Applications De Recherche Scientifique
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride has several applications in scientific research:
Mécanisme D'action
The mechanism by which dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylammonium Compounds: Similar compounds include other dibutylammonium derivatives with different substituents on the benzoyl group.
Fluorobenzoyl Derivatives: Compounds with similar benzoyl groups but different alkyl chains or substituents.
Uniqueness
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
3829-91-2 |
|---|---|
Formule moléculaire |
C20H33ClFNO3 |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C20H32FNO3.ClH/c1-4-7-12-22(13-8-5-2)14-9-15-25-20(23)18-16-17(21)10-11-19(18)24-6-3;/h10-11,16H,4-9,12-15H2,1-3H3;1H |
Clé InChI |
VYYNYHBJFFCHHH-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CCCC)CCCOC(=O)C1=C(C=CC(=C1)F)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


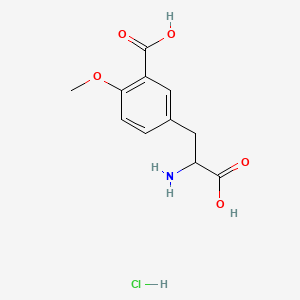

![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
